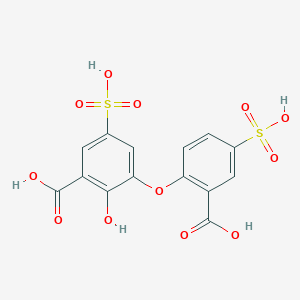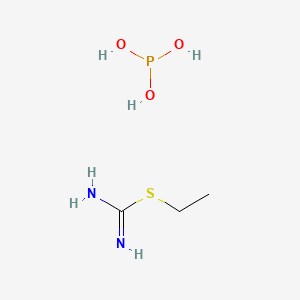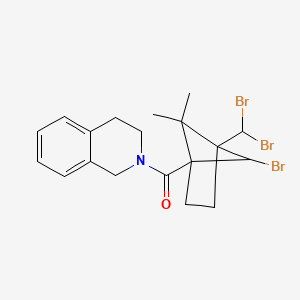
3-(2-Carboxy-4-sulfophenoxy)-2-hydroxy-5-sulfobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Carboxy-4-sulfophenoxy)-2-hydroxy-5-sulfobenzoic acid is a complex organic compound with the molecular formula C14H10O12S2. This compound is characterized by its multiple functional groups, including carboxylic acid, sulfonic acid, and phenoxy groups. These functional groups contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Carboxy-4-sulfophenoxy)-2-hydroxy-5-sulfobenzoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a suitable benzoic acid derivative.
Sulfonation: The benzoic acid derivative undergoes sulfonation using sulfuric acid or chlorosulfonic acid to introduce sulfonic acid groups.
Phenoxy Substitution: The sulfonated intermediate is then reacted with a phenol derivative under basic conditions to form the phenoxy linkage.
Carboxylation: The final step involves carboxylation of the intermediate to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Industrial methods often use continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(2-Carboxy-4-sulfophenoxy)-2-hydroxy-5-sulfobenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The sulfonic acid groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
3-(2-Carboxy-4-sulfophenoxy)-2-hydroxy-5-sulfobenzoic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its multiple functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(2-Carboxy-4-sulfophenoxy)-2-hydroxy-5-sulfobenzoic acid involves its interaction with various molecular targets. The carboxylic and sulfonic acid groups can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially altering their activity. The phenoxy group can participate in π-π interactions with aromatic residues in proteins, further influencing their function.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid derivatives: Compounds like 4-hydroxybenzoic acid and 3,5-dihydroxybenzoic acid share structural similarities.
Sulfonic acid derivatives: Compounds such as p-toluenesulfonic acid and benzenesulfonic acid have similar sulfonic acid groups.
Uniqueness
3-(2-Carboxy-4-sulfophenoxy)-2-hydroxy-5-sulfobenzoic acid is unique due to the combination of carboxylic acid, sulfonic acid, and phenoxy groups in a single molecule. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
921935-48-0 |
|---|---|
Molecular Formula |
C14H10O12S2 |
Molecular Weight |
434.4 g/mol |
IUPAC Name |
3-(2-carboxy-4-sulfophenoxy)-2-hydroxy-5-sulfobenzoic acid |
InChI |
InChI=1S/C14H10O12S2/c15-12-9(14(18)19)4-7(28(23,24)25)5-11(12)26-10-2-1-6(27(20,21)22)3-8(10)13(16)17/h1-5,15H,(H,16,17)(H,18,19)(H,20,21,22)(H,23,24,25) |
InChI Key |
FQAYCXYDYLRLJY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)O)C(=O)O)OC2=CC(=CC(=C2O)C(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-Bromo-3-(pyrrolidine-1-sulfonyl)-1H-indol-2-yl]urea](/img/structure/B12615232.png)

![1H-Pyrrolo[2,3-b]pyridine, 5-bromo-2-[(2R)-2-pyrrolidinylmethyl]-](/img/structure/B12615256.png)
![3-{[([2,3'-Bipyridin]-4'-yl)amino]methyl}phenol](/img/structure/B12615263.png)

![2-{[(2-Hydroxyethyl)(methyl)amino]methyl}-4-nitrophenol](/img/structure/B12615281.png)

![N-{(1Z)-3-(cyclopropylamino)-1-[1-(dimethylsulfamoyl)-1H-indol-3-yl]-3-oxoprop-1-en-2-yl}-2-fluorobenzamide](/img/structure/B12615290.png)
![2-{[(2S)-1-Amino-1-oxopropan-2-yl]amino}-2-oxoethyl benzoate](/img/structure/B12615295.png)
![4-(4'-Methyl[1,1'-biphenyl]-4-yl)butyl selenocyanate](/img/structure/B12615299.png)
![2-Bromo-N-[4-fluoro-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B12615302.png)

![3,3'-(Hydroxyimino)bis[1-(4-nitrophenyl)pyrrolidine-2,5-dione]](/img/structure/B12615316.png)
![7-Fluoro-3,4,5,10-tetrahydroazepino[3,4-b]indol-1(2H)-one](/img/structure/B12615329.png)
